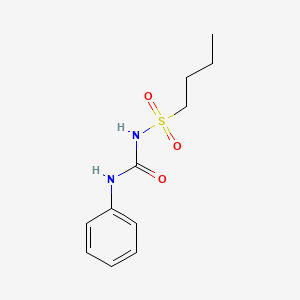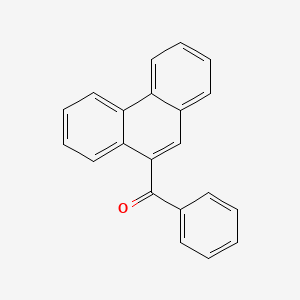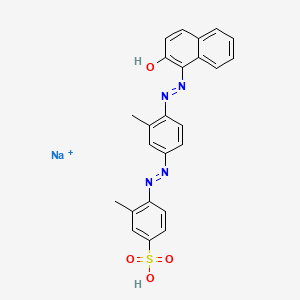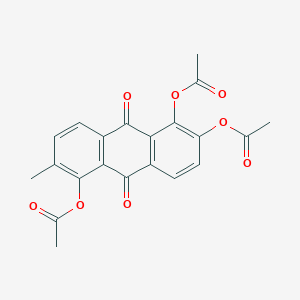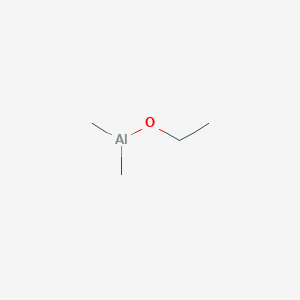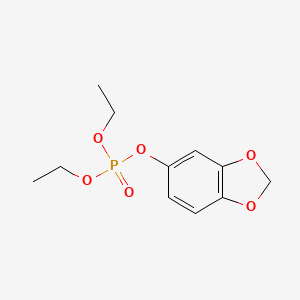
Cadmium;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium;thulium is a compound formed by the combination of cadmium and thulium. Cadmium is a transition metal with the chemical symbol Cd and atomic number 48, known for its toxicity and use in various industrial applications . Thulium, on the other hand, is a rare earth element with the chemical symbol Tm and atomic number 69, known for its unique properties and applications in high-tech fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;thulium compounds typically involves the reaction of cadmium salts with thulium salts under controlled conditions. One common method is the co-precipitation technique, where cadmium and thulium salts are dissolved in a suitable solvent and then precipitated out by adding a precipitating agent . The resulting precipitate is then filtered, washed, and dried to obtain the this compound compound.
Industrial Production Methods: Industrial production of this compound compounds may involve more advanced techniques such as high-temperature solid-state reactions or hydrothermal synthesis. These methods allow for better control over the purity and crystallinity of the final product. For example, a high-temperature solid-state reaction involves mixing cadmium oxide and thulium oxide powders and heating them to a high temperature in a controlled atmosphere to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium;thulium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cadmium can react with oxygen to form cadmium oxide, while thulium can form various oxides and halides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxygen, halogens, and acids. For example, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . Thulium can react with halogens to form thulium halides, such as thulium chloride or thulium fluoride .
Major Products: The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reaction of this compound with oxygen can produce cadmium oxide and thulium oxide, while reactions with halogens can produce cadmium halides and thulium halides .
Wissenschaftliche Forschungsanwendungen
Cadmium;thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in catalysis and materials science . In biology and medicine, this compound compounds are investigated for their potential use in imaging and therapeutic applications . For example, thulium-doped fiber lasers are used in medical applications such as soft-tissue surgery due to their ability to produce high-power laser beams at specific wavelengths .
Wirkmechanismus
The mechanism of action of cadmium;thulium compounds involves their interaction with various molecular targets and pathways. Cadmium can interact with proteins and enzymes, disrupting their function and leading to toxic effects . Thulium, on the other hand, can interact with biological molecules and tissues, producing effects such as fluorescence or photothermal effects . The combination of these two elements in a single compound can result in unique mechanisms of action that are still being explored in scientific research.
Vergleich Mit ähnlichen Verbindungen
Cadmium;thulium compounds can be compared with other similar compounds, such as cadmium;ytterbium or cadmium;erbium compounds. For example, cadmium;ytterbium compounds may have different optical properties compared to this compound compounds, making them suitable for different applications in materials science and technology .
Eigenschaften
CAS-Nummer |
12050-32-7 |
|---|---|
Molekularformel |
CdTm |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
cadmium;thulium |
InChI |
InChI=1S/Cd.Tm |
InChI-Schlüssel |
UWKJIUHGWAYSML-UHFFFAOYSA-N |
Kanonische SMILES |
[Cd].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


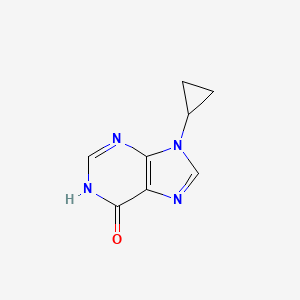
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
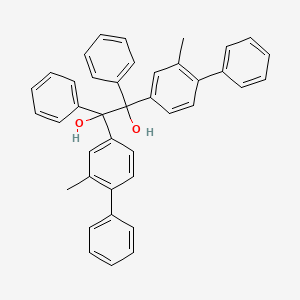

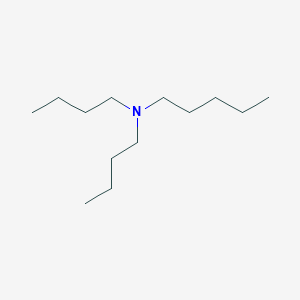
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
